Ala-gly-asn-lys-val-ile-ser-pro-ser-glu-asp-arg-arg-gln-cys

Description

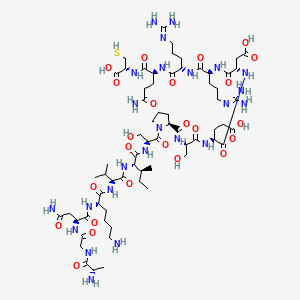

The peptide Ala-Gly-Asn-Lys-Val-Ile-Ser-Pro-Ser-Glu-Asp-Arg-Arg-Gln-Cys is a 15-amino acid sequence characterized by a combination of charged, polar, and hydrophobic residues. Key features include:

- N-terminal region: Ala-Gly-Asn (positions 1–3) with small, flexible residues.

- Central motif: Lys-Val-Ile (positions 4–6) introducing hydrophobicity, followed by Ser-Pro-Ser (positions 7–9), which may induce structural rigidity due to proline.

- C-terminal region: Glu-Asp-Arg-Arg-Gln-Cys (positions 10–15) with a cluster of acidic (Glu, Asp) and basic (Arg, Lys) residues, capped by a cysteine capable of disulfide bonding .

This sequence shares homology with laminin-derived fragments, particularly in its C-terminal arginine-rich motif, which is critical for cell adhesion and receptor binding .

Properties

Molecular Formula |

C66H114N24O24S |

|---|---|

Molecular Weight |

1659.8 g/mol |

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-1,5-dioxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C66H114N24O24S/c1-6-31(4)50(89-61(110)49(30(2)3)88-56(105)33(12-7-8-20-67)80-57(106)38(24-45(70)94)78-46(95)26-77-51(100)32(5)68)62(111)86-41(28-92)63(112)90-23-11-15-43(90)60(109)85-40(27-91)59(108)83-37(17-19-47(96)97)54(103)84-39(25-48(98)99)58(107)81-35(14-10-22-76-66(73)74)52(101)79-34(13-9-21-75-65(71)72)53(102)82-36(16-18-44(69)93)55(104)87-42(29-115)64(113)114/h30-43,49-50,91-92,115H,6-29,67-68H2,1-5H3,(H2,69,93)(H2,70,94)(H,77,100)(H,78,95)(H,79,101)(H,80,106)(H,81,107)(H,82,102)(H,83,108)(H,84,103)(H,85,109)(H,86,111)(H,87,104)(H,88,105)(H,89,110)(H,96,97)(H,98,99)(H,113,114)(H4,71,72,75)(H4,73,74,76)/t31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,49-,50-/m0/s1 |

InChI Key |

PBFPBBAXIABURC-ZENGXJPASA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](C)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CS)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(C)N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Ala-gly-asn-lys-val-ile-ser-pro-ser-glu-asp-arg-arg-gln-cys

Solid-Phase Peptide Synthesis (SPPS)

The most common and reliable method for preparing peptides of this length and complexity is solid-phase peptide synthesis (SPPS). Two main strategies are employed in SPPS:

Boc Strategy

The Boc strategy involves the use of Boc-protected amino acids and requires strong acid (typically trifluoroacetic acid or TFA) for deprotection steps. This method is well-suited for synthesizing complex peptides with multiple protected side chains. For example, the synthesis of glycosylated peptides and peptide thioesters using Boc chemistry has been demonstrated with high fidelity.

Typical Boc SPPS protocol involves:

- Deprotection of Boc groups using TFA/DCM mixtures.

- Coupling of Boc-amino acid esters activated by HOBt/DCC in solvents such as NMP or DMF.

- Washing and capping steps to prevent incomplete coupling.

- Final cleavage from resin using HF in the presence of scavengers such as anisole and 1,4-butanedithiol to remove protecting groups and release the peptide.

This approach is particularly useful when preparing peptides with sensitive modifications or complex sequences, as it offers robust protection and deprotection chemistry.

Fmoc Strategy

The Fmoc strategy uses base-labile Fmoc groups for N-terminal protection, which are removed by mild bases such as piperidine. This method is widely used due to its milder conditions and compatibility with automated synthesizers.

- Removal of Fmoc group by 20% piperidine in DMF.

- Coupling of Fmoc-protected amino acids activated by agents like HBTU, HATU, or DIC.

- Repeated cycles of deprotection and coupling until the full sequence is assembled.

- Final cleavage from resin using TFA cocktails to remove side-chain protecting groups and release the peptide.

Automated peptide synthesizers (e.g., Applied Biosystems 433A) facilitate rapid and reproducible synthesis of peptides like this compound.

Native Chemical Ligation (NCL)

For peptides containing cysteine residues, native chemical ligation is a powerful method to assemble longer peptides or proteins from shorter peptide fragments. NCL involves the chemoselective reaction between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine.

- The this compound peptide contains a C-terminal cysteine, making it amenable to NCL.

- Studies have shown that ligation at Gln-Cys and Asn-Cys sites proceeds efficiently with minimal side reactions using catalysts like 4-mercaptophenylacetic acid (MPAA).

- The Asp-Cys ligation site is less favorable due to β-linked byproduct formation, but Glu-Cys and Gln-Cys sites are suitable for NCL.

This method allows for convergent synthesis strategies, improving yield and purity for peptides that are difficult to synthesize in one piece.

Peptide Thioester Synthesis

Peptide thioesters are essential intermediates for NCL. Their preparation often involves:

- Boc SPPS on specialized resins (e.g., PAM-resin).

- Incorporation of protected amino acids and side chains.

- Cleavage with HF to release the peptide thioester.

- Purification by reversed-phase HPLC.

This approach has been demonstrated for complex peptides with glycosylation and other modifications, indicating its applicability to peptides like this compound.

Purification and Characterization

After synthesis, peptides are typically purified by reversed-phase high-performance liquid chromatography (RP-HPLC) to achieve high purity. Characterization is performed by:

- Mass spectrometry (e.g., LC-MS) to confirm molecular weight.

- Amino acid analysis to verify composition.

- Analytical HPLC to assess purity.

These steps ensure the peptide meets the required standards for biological or chemical studies.

Summary Table of Preparation Methods

| Method | Description | Advantages | Limitations |

|---|---|---|---|

| Boc SPPS | Uses Boc-protected amino acids; strong acid deprotection; suitable for complex peptides | Robust protection; good for sensitive sequences | Requires HF cleavage; harsher conditions |

| Fmoc SPPS | Uses Fmoc-protected amino acids; mild base deprotection; compatible with automation | Milder conditions; automated synthesis possible | Some side reactions possible; less stable resin |

| Native Chemical Ligation | Chemoselective ligation at Cys residues using peptide thioesters | Enables synthesis of long peptides/proteins | Requires peptide thioesters; sensitive to byproducts |

| Peptide Thioester Synthesis | Preparation of thioester peptides for NCL using Boc SPPS and HF cleavage | Essential for NCL; allows convergent synthesis | Complex procedure; requires specialized resins |

Chemical Reactions Analysis

Types of Reactions

Peptides like “Ala-gly-asn-lys-val-ile-ser-pro-ser-glu-asp-arg-arg-gln-cys” can undergo various chemical reactions, including:

Oxidation: The cysteine residue can form disulfide bonds through oxidation, which is crucial for the peptide’s stability and function.

Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).

Substitution: Amino acid residues can be substituted with other amino acids to study the structure-function relationship of the peptide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used to oxidize cysteine residues.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol (BME) are common reducing agents.

Substitution: Site-directed mutagenesis techniques are used to substitute specific amino acids.

Major Products Formed

Oxidation: Formation of disulfide bonds.

Reduction: Free thiol groups.

Substitution: Modified peptides with altered amino acid sequences.

Scientific Research Applications

Peptides like “Ala-gly-asn-lys-val-ile-ser-pro-ser-glu-asp-arg-arg-gln-cys” have diverse applications in scientific research:

Chemistry: Used as model compounds to study peptide chemistry and develop new synthetic methods.

Biology: Serve as substrates for enzymes, helping to elucidate enzyme mechanisms and functions.

Medicine: Potential therapeutic agents for diseases, including cancer and infectious diseases.

Industry: Used in the development of biomaterials and as components in diagnostic assays.

Mechanism of Action

The mechanism of action of peptides like “Ala-gly-asn-lys-val-ile-ser-pro-ser-glu-asp-arg-arg-gln-cys” depends on their specific sequence and structure. These peptides can interact with various molecular targets, including:

Receptors: Binding to cell surface receptors to modulate signaling pathways.

Enzymes: Acting as substrates or inhibitors of enzymes, affecting their activity.

Proteins: Interacting with other proteins to influence their function and stability.

Comparison with Similar Compounds

Research Findings and Implications

- Metastasis and adhesion : The target peptide’s homology to laminin fragments suggests a role in tumor cell attachment to basement membranes, akin to laminin’s promotion of metastasis .

- Limitations : Unlike longer peptides (e.g., ’s 37-mer), the 15-mer may lack sufficient length for multi-domain interactions unless post-translationally modified.

Biological Activity

Ala-Gly-Asn-Lys-Val-Ile-Ser-Pro-Ser-Glu-Asp-Arg-Arg-Gln-Cys, a peptide consisting of 15 amino acids, exhibits a range of biological activities that are significant in various fields including biochemistry, pharmacology, and nutrition. This article delves into its biological properties, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C66H114N24O24S

- Molecular Weight : 1659.82 Da

- CAS Number : 159939-84-1

This peptide is recognized as a fragment of Protein Kinase C (alpha), which plays a crucial role in cellular signaling processes. The presence of multiple charged amino acids suggests potential interactions with various biological targets.

Biological Activities

- Antioxidant Activity

- Antihypertensive Effects

- Antimicrobial Properties

- Potential Anti-diabetic Effects

Case Studies and Experimental Data

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : By inhibiting key enzymes involved in metabolic pathways, this peptide can modulate physiological responses such as blood glucose levels.

- Radical Scavenging : The presence of acidic amino acids allows the peptide to interact with free radicals, thereby reducing oxidative damage.

Q & A

Basic: What experimental design considerations are critical for synthesizing and purifying this peptide?

Methodological Answer:

Solid-phase peptide synthesis (SPPS) is commonly used, but the sequence’s physicochemical properties (e.g., charged residues like Arg, Lys, Glu, Asp) require optimization of coupling efficiency and solubility. Key steps include:

- Resin Selection : Use a hydrophilic resin (e.g., PEG-based) to mitigate aggregation due to hydrophobic residues (Val, Ile, Pro) .

- Coupling Reagents : Employ double couplings for sterically challenging residues (e.g., Ile, Pro) using reagents like HBTU/HOBt.

- Purification : Reverse-phase HPLC with a gradient optimized for polar residues (C18 column, 0.1% TFA in water/acetonitrile). Validate purity via MALDI-TOF MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.